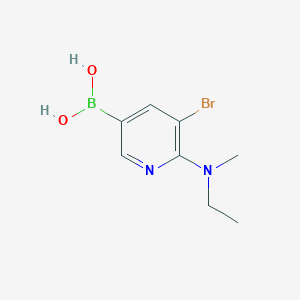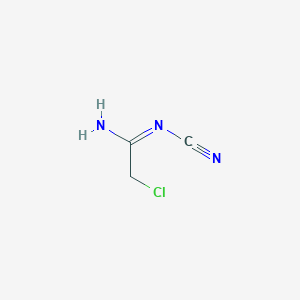
Ethanimidamide, 2-chloro-N-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyanoacetimidamide is an organic compound with the molecular formula C4H6ClN3 It is a derivative of cyanoacetamide, where one of the hydrogen atoms on the nitrogen is replaced by a chlorine atom
Preparation Methods
The synthesis of 2-Chloro-N-cyanoacetimidamide typically involves the reaction of cyanoacetamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
Reaction with Thionyl Chloride: Cyanoacetamide is treated with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds at room temperature, yielding 2-Chloro-N-cyanoacetimidamide.
Chemical Reactions Analysis
2-Chloro-N-cyanoacetimidamide undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.
Common Reagents: Amines, thiols, alcohols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: Substituted cyanoacetamides.
-
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cyanoacetic acid and its derivatives.
Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Conditions: Aqueous conditions, varying temperatures.
Major Products: Cyanoacetic acid, amides.
Scientific Research Applications
2-Chloro-N-cyanoacetimidamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Pharmaceuticals: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those with antimicrobial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyanoacetimidamide involves its interaction with various molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
2-Chloro-N-cyanoacetimidamide can be compared with other cyanoacetamide derivatives:
N-Cyanoacetimidamide: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromo-N-cyanoacetimidamide: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
N-Cyanoacetylacetamide: Contains an additional acetyl group, which can influence its reactivity and applications in organic synthesis.
The uniqueness of 2-Chloro-N-cyanoacetimidamide lies in its chlorine atom, which provides specific reactivity that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
53737-87-4 |
|---|---|
Molecular Formula |
C3H4ClN3 |
Molecular Weight |
117.54 g/mol |
IUPAC Name |
2-chloro-N'-cyanoethanimidamide |
InChI |
InChI=1S/C3H4ClN3/c4-1-3(6)7-2-5/h1H2,(H2,6,7) |
InChI Key |
FFQKAZUVKHJQPH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NC#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




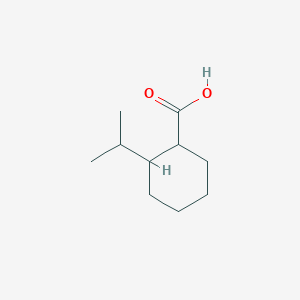

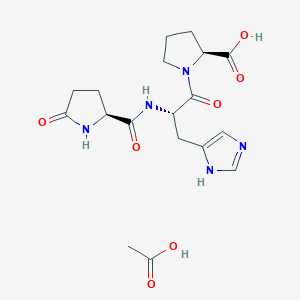
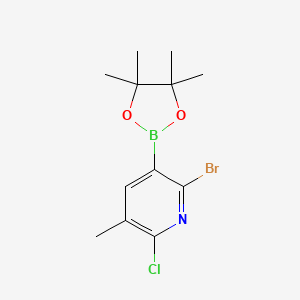

![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
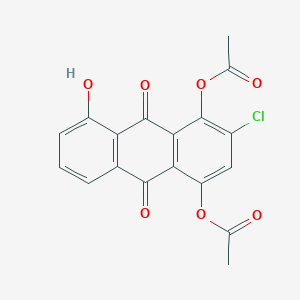
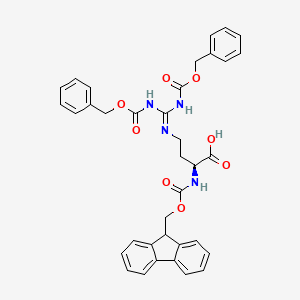

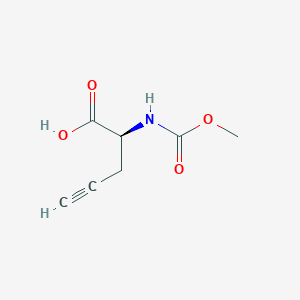
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
